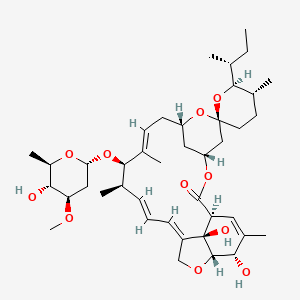

Ivermectin B1a monosaccharide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C41H62O11 |

|---|---|

Peso molecular |

730.9 g/mol |

Nombre IUPAC |

(1S,4R,5'R,6S,6'S,8S,10E,12R,13R,14E,16E,20S,21S,24R)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m1/s1 |

Clave InChI |

IDRWWNAYSYRQBV-DRJSTCSOSA-N |

SMILES isomérico |

CC[C@@H](C)[C@H]1[C@@H](CC[C@]2(O1)C[C@H]3C[C@@H](O2)C/C=C(/[C@@H]([C@@H](/C=C/C=C/4\CO[C@@H]5[C@]4([C@H](C=C([C@@H]5O)C)C(=O)O3)O)C)O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O)OC)\C)C |

SMILES canónico |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ivermectin B1a Monosaccharide: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivermectin B1a monosaccharide, a key derivative of the potent antiparasitic agent Ivermectin. This document details its chemical structure, physicochemical properties, and established experimental protocols for its use in parasitology research, particularly in the study of anthelmintic resistance.

Chemical Structure and Properties

This compound is a semi-synthetic derivative of Ivermectin B1a, a major component of the macrocyclic lactone anthelmintic, Ivermectin. It is formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar from the disaccharide chain of Ivermectin B1a. This structural modification significantly alters its biological activity, making it a valuable tool for specific research applications.

The chemical structure of this compound is characterized by a 16-membered macrocyclic lactone ring, a spiroketal system, and a single oleandrose sugar moiety attached at the C-13 position.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[] |

| CAS Number | 71837-27-9[2] |

| Molecular Formula | C₄₁H₆₂O₁₁[2][3][4] |

| Molecular Weight | 730.92 g/mol [3][4] |

| Appearance | White solid[2] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[2] |

| Storage | -20°C[2] |

| Purity | >95% by HPLC[2] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of nematode larval development.[2] Unlike its parent compound, Ivermectin, it is devoid of paralytic activity.[2] This distinct biological profile makes it a sensitive probe for detecting certain types of ivermectin resistance in parasitic nematodes.[2]

The primary mechanism of action of ivermectin involves its high affinity and selective binding to glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates. This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the cell. This sustained hyperpolarization causes paralysis and ultimately death of the parasite. While this compound lacks the paralytic effect, its interference with larval development suggests an interaction with crucial physiological pathways in the early life stages of nematodes.

Experimental Protocols

This compound is a critical reagent in in vitro assays designed to assess anthelmintic resistance in parasitic nematodes. The following are detailed protocols for the Larval Development Assay (LDA) and the Larval Migration Inhibition Test (LMIT), synthesized from established methodologies.

Larval Development Assay (LDA)

This assay evaluates the ability of nematode eggs to develop into third-stage larvae (L3) in the presence of a test compound.

Materials:

-

Fresh fecal samples from infected animals (e.g., sheep infected with Haemonchus contortus)

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

96-well microtiter plates

-

Nematode growth medium (NGM) agar (B569324)

-

E. coli OP50 culture

-

Saturated NaCl solution

-

Sieves of various mesh sizes (e.g., 425 µm, 150 µm, 25 µm)

-

Centrifuge

-

Incubator (27°C)

-

Inverted microscope

Procedure:

-

Egg Isolation:

-

Homogenize fresh fecal samples in water.

-

Filter the suspension through a series of sieves to remove large debris.

-

Collect the eggs on a fine mesh sieve (e.g., 25 µm).

-

Further purify the eggs by flotation in a saturated NaCl solution followed by centrifugation.

-

Wash the collected eggs several times with deionized water.

-

Quantify the egg concentration using a microscope.

-

-

Assay Setup:

-

Prepare serial dilutions of the this compound stock solution in water or a suitable buffer to achieve a range of final concentrations (e.g., 0.001 to 10 µg/mL).

-

Dispense a fixed volume of NGM agar into each well of a 96-well plate.

-

Add a small amount of E. coli OP50 to each well as a food source for the developing larvae.

-

Add the serially diluted this compound to the appropriate wells. Include control wells with no drug and wells with a known susceptible and resistant nematode strain if available.

-

Add a standardized number of eggs (e.g., 50-100) to each well.

-

-

Incubation and Evaluation:

-

Seal the plates to prevent evaporation and incubate at 27°C for 6-7 days.

-

After the incubation period, examine the wells under an inverted microscope.

-

Count the number of eggs that have successfully developed into L3 larvae in each well.

-

Calculate the percentage of inhibition for each concentration compared to the control wells.

-

Determine the half-maximal effective concentration (EC50) value, which is the concentration of the drug that inhibits 50% of larval development.

-

Larval Migration Inhibition Test (LMIT)

This assay assesses the effect of a compound on the motility of L3 larvae by measuring their ability to migrate through a fine mesh.

Materials:

-

Cultured L3 larvae of the nematode of interest

-

This compound stock solution

-

96-well migration chambers (e.g., with a 20 µm nylon mesh)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Incubator (37°C)

-

Plate reader or microscope for counting

Procedure:

-

Larval Preparation:

-

Culture nematode eggs to the L3 stage as described in the LDA protocol or by other standard methods.

-

Collect and wash the L3 larvae several times with PBS to remove any debris.

-

Standardize the concentration of the larval suspension.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a 96-well plate, add the larval suspension and the drug dilutions to each well. Include control wells with buffer only.

-

Incubate the plate at 37°C for a defined period (e.g., 3-24 hours) to allow for drug exposure.

-

-

Migration:

-

After the incubation period, transfer the contents of each well to the upper chamber of a 96-well migration plate.

-

The lower chamber should be filled with a chemoattractant or buffer to encourage migration.

-

Incubate the migration plate at 37°C for a set time (e.g., 3-6 hours).

-

-

Evaluation:

-

After the migration period, carefully remove the upper chamber.

-

Count the number of larvae that have successfully migrated into the lower chamber. This can be done manually with a microscope or using an automated plate reader.

-

Calculate the percentage of migration inhibition for each drug concentration compared to the control.

-

Determine the EC50 value for migration inhibition.

-

Synthesis and Purification

This compound is a semi-synthetic product obtained through the selective hydrolysis of the terminal oleandrose unit from Ivermectin B1a.

General Synthesis Workflow:

The synthesis involves the controlled acid-catalyzed hydrolysis of Ivermectin B1a. The reaction conditions must be carefully optimized to ensure cleavage of only the terminal glycosidic bond without affecting the rest of the molecule.

Purification and Characterization:

The crude product from the hydrolysis reaction is a mixture containing the desired monosaccharide, unreacted Ivermectin B1a, the aglycone (with both sugars removed), and other byproducts. Purification is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

The identity and purity of the final product are confirmed by a combination of analytical methods:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the loss of the terminal sugar.

This technical guide serves as a foundational resource for researchers working with this compound. The provided information on its chemical properties and detailed experimental protocols will aid in the design and execution of studies focused on anthelmintic drug discovery and the mechanisms of resistance.

References

An In-depth Technical Guide to the Synthesis and Purification of Ivermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Ivermectin B1a monosaccharide. This compound, a key metabolite and semi-synthetic derivative of Ivermectin B1a, is crucial as an analytical standard, a probe in drug resistance studies, and a subject of interest in drug metabolism research.[1][] This document outlines the primary synthesis route via acid-catalyzed hydrolysis and subsequent purification using reversed-phase chromatography, supported by detailed experimental protocols and data.

Overview of the Synthesis Pathway

The generation of this compound is a multi-step process that begins with the naturally produced Avermectin (B7782182) B1a. The overall pathway involves two key transformations: the selective hydrogenation of Avermectin B1a to produce Ivermectin B1a, followed by the selective acid-catalyzed hydrolysis of the terminal oleandrose (B1235672) sugar moiety to yield the desired monosaccharide product.[1][3]

Synthesis via Acid-Catalyzed Hydrolysis

The core of the synthesis involves the cleavage of the glycosidic bond linking the two sugar units of the oleandrosyl-oleandrosyloxy disaccharide attached to the C13 position of the ivermectin aglycone. This is achieved through controlled acid hydrolysis, which selectively removes the terminal sugar.[1][4] Careful control of reaction conditions such as acid concentration, temperature, and time is critical to maximize the yield of the monosaccharide while minimizing the formation of the fully hydrolyzed aglycone by-product.[4][5]

This protocol is a representative method for generating this compound for analytical and research purposes, based on conditions reported for controlled hydrolysis.[6][7]

-

Dissolution: Dissolve Ivermectin B1a (as a mixture with B1b is acceptable) in a suitable organic solvent co-solvent system, such as methanol (B129727) or ethanol, to ensure solubility in the subsequent aqueous acid solution.

-

Acidification: Add a dilute aqueous solution of hydrochloric acid (HCl) to the Ivermectin solution to a final concentration of 0.02 M to 0.1 M HCl.[6][7]

-

Incubation: Incubate the reaction mixture in a temperature-controlled water bath at 36-37°C.[6][7]

-

Reaction Monitoring: Monitor the progress of the reaction over a period of 2-3 hours using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6] The reaction should be quenched once the desired ratio of monosaccharide to starting material is achieved.

-

Quenching: Neutralize the reaction by adding a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is approximately 7.

-

Extraction: Extract the products from the aqueous solution using an organic solvent like ethyl acetate (B1210297) or dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture containing unreacted Ivermectin B1a, this compound, and the aglycone by-product.

Purification

Purification of this compound from the crude reaction mixture is most effectively achieved using reversed-phase column chromatography.[8] This technique separates compounds based on their hydrophobicity. The monosaccharide is more polar than the parent Ivermectin B1a (disaccharide) but less polar than the aglycone, allowing for effective separation.

This protocol is adapted from established methods for purifying ivermectin and its derivatives.[8][9]

-

Column Preparation: Prepare a reversed-phase flash chromatography column packed with C18 silica (B1680970) gel. Equilibrate the column with an initial mobile phase mixture.

-

Sample Loading: Dissolve the crude product mixture in a minimal amount of the mobile phase or a compatible solvent (e.g., methanol) and load it onto the column.

-

Elution: Begin elution using a solvent system typically composed of acetonitrile, methanol, and water.[8] A gradient elution is recommended for optimal separation.

-

Initial Gradient: Start with a higher water content to elute the most polar impurities and the aglycone.

-

Intermediate Gradient: Gradually increase the organic solvent (acetonitrile/methanol) concentration to elute the this compound. A representative mobile phase for this step is an acetonitrile:methanol:water ratio of approximately 5:3:2.[8]

-

Final Gradient: Further increase the organic solvent concentration to elute any remaining unreacted Ivermectin B1a.

-

-

Fraction Collection: Collect fractions throughout the elution process.

-

Purity Analysis: Analyze the collected fractions by HPLC to identify those containing the pure monosaccharide.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.[1]

Data Presentation

The following tables summarize key quantitative data and parameters relevant to the synthesis and purification of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 71837-27-9 | [1] |

| Molecular Formula | C₄₁H₆₂O₁₁ | [1] |

| Molecular Weight | 730.9 g/mol | [1] |

| Appearance | White Solid | [1][] |

| Purity (Typical) | >95% by HPLC | [1] |

| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO. Poor water solubility. |[1][] |

Table 2: Representative Acid Hydrolysis Conditions for Synthesis

| Parameter | Condition | Purpose | Reference(s) |

|---|---|---|---|

| Acid | Hydrochloric Acid (HCl) | Catalyst for glycosidic bond cleavage | [6][7] |

| Concentration | 0.02 M - 0.11 M | To control the rate of hydrolysis | [6][7] |

| Temperature | 36 - 37 °C | To provide activation energy without degrading product | [6][7] |

| Reaction Time | 2 - 3 hours | To allow for sufficient conversion to the monosaccharide | [6] |

| Yield | Not explicitly reported; dependent on reaction optimization. | - | - |

Table 3: Representative HPLC Purification Parameters

| Parameter | Specification | Purpose | Reference(s) |

|---|---|---|---|

| Stationary Phase | Reversed-Phase C18 Silica Gel | Hydrophobic interaction with analytes | [8][9] |

| Mobile Phase | Acetonitrile / Methanol / Water | Elution of compounds based on polarity | [8] |

| Elution Mode | Gradient | To achieve separation between starting material, product, and by-product | [8] |

| Achievable Purity | 98-99% | To isolate the monosaccharide from impurities |[8] |

References

- 1. bioaustralis.com [bioaustralis.com]

- 3. Direct production of ivermectin-like drugs after domain exchange in the avermectin polyketide synthase of Streptomyces avermitilis ATCC31272 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN117729927A - Method for reducing particle size of ivermectin - Google Patents [patents.google.com]

- 5. Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis: Monosaccharide Recovery and By-Product Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106692061A - Self-emulsifying solid preparation containing ivermectin drug - Google Patents [patents.google.com]

- 7. CN106692054A - Preparation of ivermectin pharmaceutical liquid preparation capable of resisting acid catalytic degradation - Google Patents [patents.google.com]

- 8. US6265571B1 - Purification process for anti-parasitic fermentation product - Google Patents [patents.google.com]

- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

An In-depth Technical Guide to the Discovery and History of Ivermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core technical details of Ivermectin B1a monosaccharide. It covers the initial isolation of its parent compounds, key scientific contributions, physicochemical properties, synthesis protocols, and mechanism of action, tailored for an audience in research and drug development.

Discovery and History: From Soil Bacterium to a "Wonder Drug"

The journey to this compound begins with the discovery of the avermectins, a class of potent, broad-spectrum antiparasitic agents.

The Pioneering Collaboration: In the 1970s, a remarkable international collaboration was forged between the Kitasato Institute in Japan and Merck & Co. in the United States.[1][2] Dr. Satoshi Ōmura, a microbiologist at the Kitasato Institute, specialized in isolating novel microorganisms from soil samples.[1][3] His team developed innovative screening methods to identify promising compounds from these natural sources.[1] In 1973, Ōmura isolated a new strain of bacteria, Streptomyces avermitilis, from a soil sample collected near a golf course in Ito, Japan.[4][5]

This culture was sent to Merck Research Labs, where a team led by parasitology expert Dr. William C. Campbell tested its efficacy.[1][6] Campbell's team discovered that a component produced by this bacterium was extraordinarily effective against parasitic worms in animal models.[6][7] The active agent was purified and named "avermectin."[6] For their pivotal roles in this discovery, Ōmura and Campbell were jointly awarded the 2015 Nobel Prize in Physiology or Medicine.[3][7][8]

Development of Ivermectin: Further research at Merck revealed that avermectin (B7782182) was a mixture of eight closely related compounds.[1] Through chemical modification, scientists aimed to enhance the potency and safety of these natural products.[1][9] A slight chemical modification of avermectin B1, specifically a selective hydrogenation, resulted in a more effective and safer derivative named ivermectin.[6][9][10]

Ivermectin is a mixture composed of at least 80% 22,23-dihydroavermectin B1a (Ivermectin B1a) and no more than 20% 22,23-dihydroavermectin B1b.[8][11] It was first commercialized for veterinary use in 1981 and proved highly successful against a wide range of parasites in livestock and pets.[1][3] Following its success in animals, Dr. Mohammed Aziz at Merck collaborated with the World Health Organization (WHO) to test ivermectin in humans.[1][8] The trials demonstrated its high efficacy and safety against onchocerciasis (River Blindness).[1][9] This led to its approval for human use in 1987 under the brand name Mectizan®.[1][8]

Emergence of this compound: this compound is a semi-synthetic derivative of Ivermectin B1a.[12][13] It is produced through the selective hydrolysis of the terminal disaccharide unit of the parent ivermectin molecule.[12][13] This modification results in a compound with distinct biological properties; while it is a potent inhibitor of nematode larval development, it is devoid of the paralytic activity characteristic of its parent compound.[12][13] This unique profile makes it a valuable tool in research, particularly as a sensitive probe for detecting certain types of ivermectin resistance.[12][13]

Quantitative Data: Physicochemical Properties

The structural modification from Ivermectin B1a to its monosaccharide derivative alters its key physicochemical properties. A comparison is summarized below.

| Property | Ivermectin B1a | This compound | Reference(s) |

| Molecular Formula | C₄₈H₇₄O₁₄ | C₄₁H₆₂O₁₁ | [11],[13] |

| Molecular Weight | 875.1 g/mol | 730.9 g/mol | [11],[14] |

| Appearance | White Powder | White Solid | [15],[12] |

| Purity | - | >95% by HPLC | [12] |

| Solubility | Poor water solubility. | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | [15],[12] |

| Storage (Solid) | - | -20°C | [12] |

Experimental Protocols

The production of this compound involves a multi-stage process, beginning with fermentation to produce the avermectin precursor, followed by chemical synthesis and subsequent modification.

While industrial protocols are proprietary, a generalized workflow involves the cultivation of Streptomyces avermitilis under controlled conditions to maximize the yield of avermectins.[10]

-

Inoculum Preparation: A pure culture of S. avermitilis is grown in a seed medium to generate sufficient biomass.

-

Production Fermentation: A sterilized production fermenter containing an optimized medium is inoculated with the seed culture. The composition of the medium is critical for high yields.[10]

-

Controlled Conditions: The fermentation is carried out under specific conditions of temperature, pH, and aeration for a set duration.

-

Extraction and Purification: After fermentation, the avermectins are extracted from the broth and purified using chromatographic techniques to isolate the desired Avermectin B1a and B1b mixture.[10]

The key chemical step is the selective hydrogenation of the C22-C23 double bond of Avermectin B1 without affecting the other double bonds in the molecule.[10]

-

Catalyst System: Wilkinson's catalyst, (Ph₃P)₃RhCl, is commonly used for this selective hydrogenation.[10] Alternative ruthenium-based catalysts have also been developed.[10]

-

Reaction: A specified amount of Avermectin B1 (Abamectin) is placed in a high-pressure reactor with the catalyst system (e.g., Ruthenium trichloride (B1173362) and a phosphine (B1218219) ligand) in a suitable solvent system (e.g., toluene, ethanol, water).[10]

-

Hydrogenation: The reactor is pressurized with hydrogen gas (H₂) and heated to a specific temperature for a set duration.[10]

-

Monitoring: The reaction's progress is monitored by High-Performance Liquid Chromatography (HPLC).[10]

-

Isolation: Upon completion, the reaction mixture is cooled, and the product, ivermectin, is isolated and purified.

The monosaccharide is produced by the selective hydrolysis of the terminal saccharide unit from Ivermectin B1a.[12]

-

Starting Material: Purified Ivermectin B1a.

-

Reaction Condition: The hydrolysis is typically carried out under mild acidic conditions to selectively cleave the terminal oleandrose (B1235672) sugar moiety while leaving the macrocyclic lactone core and the first sugar intact.

-

Purification: The resulting this compound is purified from the reaction mixture using chromatographic methods to ensure high purity.

This protocol is used to determine the biological activity of ivermectin derivatives against parasites.

-

Organism: Haemonchus contortus (a parasitic nematode).

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add nematode eggs to a growth medium.

-

Treatment: Add the diluted compounds at various concentrations to the wells.

-

Incubation: Incubate the plate under conditions suitable for larval development.

-

Analysis: After a set period, the development of larvae is assessed. The minimum concentration required for full inhibition of development is determined. For this compound, this has been reported as 0.001 μg/mL.[16]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes from discovery to mechanism of action.

Caption: Discovery and synthesis timeline of this compound.

Caption: A simplified experimental workflow for synthesis.

Caption: Signaling pathway for Ivermectin's primary mechanism of action.

Mechanism of Action

Ivermectin exerts its potent antiparasitic effect through a mechanism that is highly selective for invertebrates.

Primary Target: Glutamate-Gated Chloride Channels: The primary molecular target of ivermectin is the glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[8][17][18] Ivermectin binds selectively and with high affinity to these channels.[19] This binding locks the channels in an open state, increasing the permeability of the cell membrane to chloride ions.[8][17] The resulting influx of negatively charged chloride ions causes a hyperpolarization of the nerve or muscle cell.[17][19] This sustained hyperpolarization inhibits neural transmission, leading to paralysis and ultimately the death of the parasite.[8][18]

Other Potential Targets: Ivermectin is also believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), disrupting GABA-mediated neurosynaptic transmission in the central nervous system of parasites.[18][19]

Selectivity for Invertebrates: The remarkable safety profile of ivermectin in mammals is due to its high selectivity. Mammals do not possess glutamate-gated chloride channels.[17] Furthermore, while mammals do have GABA receptors, they are located in the central nervous system, protected by the blood-brain barrier, which ivermectin does not readily cross at therapeutic doses.[8][17] Ivermectin also has a low affinity for mammalian ligand-gated chloride channels.[17]

Recent research has also explored other biological activities of ivermectin and its derivatives, including the inhibition of the Wnt/β-catenin pathway by binding to the TELO2 protein, which may open avenues for new therapeutic applications.[20]

References

- 1. acs.org [acs.org]

- 2. acs.org [acs.org]

- 3. Satoshi Ōmura - Wikipedia [en.wikipedia.org]

- 4. Nobel prize for medicine recognises anti-parasite drug discoveries | News | Medicines Development for Global Health [medicinesdevelopment.com]

- 5. Ivermectin is a Nobel Prize-Winning Wonder Drug - But Not for COVID-19 - UConn Today [today.uconn.edu]

- 6. nobelprize.org [nobelprize.org]

- 7. UW alum’s Nobel Prize work improves global health – Global Health Institute [ghi.wisc.edu]

- 8. Ivermectin - Wikipedia [en.wikipedia.org]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. bioaustralis.com [bioaustralis.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Ivermectin monosaccharide | C41H62O11 | CID 126456000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ivermectin | 70288-86-7 [chemicalbook.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. droracle.ai [droracle.ai]

- 18. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Ivermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biological activities of Ivermectin B1a monosaccharide, a semi-synthetic derivative of the potent antiparasitic agent, Ivermectin B1a. Produced by the selective hydrolysis of the terminal oleandrose (B1235672) sugar from the parent ivermectin molecule, the monosaccharide derivative serves as a crucial tool in parasitology research, particularly in understanding the mechanisms of anthelmintic action and resistance.[1][2] This guide details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its evaluation, and illustrates relevant biological pathways and workflows.

Core Biological Activity: Anthelmintic Properties

This compound is primarily recognized for its potent inhibitory effects on the larval development of nematodes.[1][3] Notably, while it retains this potent developmental inhibition, it is reported to be devoid of the acute paralytic activity associated with its parent compound, ivermectin.[1][2][] This distinction makes it a valuable molecular probe for dissecting different aspects of avermectin (B7782182) bioactivity and for detecting certain types of ivermectin resistance.[1][]

The primary molecular target in invertebrates is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel exclusive to protostomes, which makes it a selective target for antiparasitic agents.[5][6][7]

Mechanism of Action in Invertebrates: Targeting Glutamate-Gated Chloride Channels

Ivermectin and its derivatives exert their anthelmintic effects by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[6][8] Binding of this compound to these channels is believed to lock them in an open conformation, leading to a sustained influx of chloride ions (Cl⁻).[7] This influx causes hyperpolarization of the cell membrane, rendering the neuron or muscle cell unresponsive to excitatory stimuli, which ultimately inhibits critical physiological processes like larval development.[6][8]

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 7. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of Ivermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin B1a monosaccharide, a primary metabolite of the broad-spectrum antiparasitic agent Ivermectin, is crucial for understanding the parent drug's pharmacokinetics, stability, and potential resistance mechanisms. This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon available data for the monosaccharide and its parent compound, Ivermectin. The document details experimental protocols for solubility and stability assessment and presents key data in a structured format to aid researchers and drug development professionals.

Introduction

Ivermectin is a macrocyclic lactone derived from the bacterium Streptomyces avermitilis. It is a mixture of two homologous compounds, with Ivermectin B1a being the major component (typically ≥80%). The biological activity and chemical stability of Ivermectin and its derivatives are of significant interest in the pharmaceutical industry. This compound is formed through the hydrolysis of the terminal oleandrose (B1235672) sugar from the Ivermectin B1a molecule. This degradation can occur under acidic conditions and is a key factor in the stability profile of Ivermectin formulations.[1][2] A thorough understanding of the physicochemical properties of this monosaccharide is essential for the development of stable Ivermectin formulations and for the interpretation of metabolic and degradation studies.

Solubility Profile

This compound exhibits poor aqueous solubility and is soluble in various organic solvents.[3][4][5] Quantitative solubility data for the monosaccharide is limited in publicly available literature; therefore, data for the parent compound, Ivermectin B1a, is often used as a reasonable surrogate due to their structural similarity.

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound and its parent compound.

| Compound | Solvent | Temperature | Solubility |

| This compound | Water | Not Specified | < 0.1 mg/mL |

| Ivermectin | Water | Room Temperature | ~0.005 mg/mL (5 µg/mL) |

| Ivermectin B1a | DMSO | Not Specified | 100 mg/mL |

| This compound | Ethanol | Not Specified | Soluble |

| This compound | Methanol | Not Specified | Soluble |

| This compound | Dimethylformamide (DMF) | Not Specified | Soluble |

| This compound | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | Soluble |

Note: Data for Ivermectin and Ivermectin B1a are provided for reference and as an estimation for the monosaccharide's properties where specific data is unavailable.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6]

Materials:

-

This compound

-

Selected solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After agitation, allow the suspension to settle.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and light. As with solubility, much of the available stability data is derived from studies on the parent Ivermectin molecule.

pH Stability

Ivermectin is known to be susceptible to degradation in both acidic and alkaline conditions.[7][8] Acid hydrolysis of Ivermectin B1a leads to the formation of the monosaccharide and subsequently the aglycone.[1] Studies on Ivermectin suggest that it is more stable in slightly acidic to neutral pH conditions, with an oral solution found to be stable at a pH of approximately 5.[9] It is anticipated that the monosaccharide itself would be more susceptible to further degradation under strong acidic conditions.

Thermal Stability

Photostability

Ivermectin is known to be sensitive to light and can undergo photodegradation.[12][13] Therefore, it is crucial to protect this compound from light during storage and handling.

Summary of Stability under Forced Degradation Conditions

The following table summarizes the known degradation pathways of Ivermectin, which provides insights into the potential stability of its monosaccharide derivative.

| Stress Condition | Degradation Products of Ivermectin |

| Acidic (e.g., 0.05 M HCl) | This compound , Aglycone |

| Alkaline (e.g., 0.25 M NaOH) | 2-epimer B1a |

| Oxidative (e.g., 5% H₂O₂) | 8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 5-oxo B1a |

| Photolytic (e.g., UV light) | 8,9-Z-B1a |

| Thermal | Various degradation products |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, and methanol

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve the monosaccharide in a suitable solvent and add a solution of HCl (e.g., 0.1 M). Incubate at a specific temperature (e.g., 60 °C) and take samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the monosaccharide in a suitable solvent and add a solution of NaOH (e.g., 0.1 M). Follow the same incubation and sampling procedure as for acid hydrolysis.

-

Oxidative Degradation: Dissolve the monosaccharide in a suitable solvent and add a solution of H₂O₂ (e.g., 3%). Protect the solution from light and incubate at room temperature. Take samples at various time points.

-

Thermal Degradation: Expose the solid monosaccharide to dry heat in a temperature-controlled oven (e.g., 80 °C). Also, prepare a solution of the monosaccharide and expose it to the same temperature. Take samples at various time points.

-

Photodegradation: Expose the solid monosaccharide and a solution of the monosaccharide to UV and visible light in a photostability chamber. Wrap control samples in aluminum foil to protect them from light.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

Experimental Protocol: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the degradation of this compound. The following is an example method adapted from studies on Ivermectin.[14][15][16][17]

| Parameter | Condition |

| Column | Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v) |

| Gradient Elution | A gradient program should be optimized to separate all degradation products from the parent peak. |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 20 µL |

Visualizations

Degradation Pathway of Ivermectin B1a

The following diagram illustrates the acid-catalyzed hydrolysis of Ivermectin B1a to its monosaccharide and aglycone forms.

Caption: Acid hydrolysis pathway of Ivermectin B1a.

Experimental Workflow for Forced Degradation Study

This diagram outlines the general workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While specific quantitative data for the monosaccharide is sparse, the information available for the parent compound, Ivermectin, serves as a valuable reference for researchers and formulation scientists. The detailed experimental protocols for solubility and stability assessment provided herein offer a practical framework for generating robust and reliable data. Further studies are warranted to fully characterize the physicochemical properties of this compound to support the development of safe, stable, and efficacious Ivermectin-based pharmaceutical products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. bioaustralis.com [bioaustralis.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. itmedicalteam.pl [itmedicalteam.pl]

- 8. researchgate.net [researchgate.net]

- 9. Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ivermectin B1a | SARS-CoV | Parasite | TargetMol [targetmol.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]

- 15. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ivermectin B1a and its Monosaccharide Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ivermectin B1a and its corresponding monosaccharide derivative. This document is intended to serve as a valuable resource, offering detailed data, experimental methodologies, and visual representations of relevant workflows to support research and development activities.

Core Compound Data

The molecular formula and weight are fundamental parameters in drug development, influencing everything from dosage calculations to the interpretation of analytical data. The table below summarizes these key quantitative data points for both Ivermectin B1a and its monosaccharide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | References |

| Ivermectin B1a | C48H74O14 | 875.09 | [1][] |

| Ivermectin B1a Monosaccharide | C41H62O11 | 730.92 | [3][4][5] |

Experimental Protocols

Accurate and reproducible experimental methods are the cornerstone of scientific research. This section details the protocols for the characterization and preparation of Ivermectin B1a and its monosaccharide.

Protocol 1: Determination of Ivermectin B1a Molecular Weight by LC-MS/MS

This protocol outlines a standard method for the quantitative analysis and confirmation of the molecular weight of Ivermectin B1a in a biological matrix, such as plasma.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., 100 ng/mL abamectin (B1664291) in methanol).

-

Vortex the sample briefly to mix.

-

Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient appropriate for the separation of Ivermectin B1a from potential interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for molecular weight confirmation.

-

Precursor Ion: For Ivermectin B1a, the [M+H]⁺ ion (m/z 875.5) or a suitable adduct (e.g., [M+Na]⁺) is monitored.

-

Product Ions: Characteristic fragment ions of Ivermectin B1a are monitored for confirmation and quantification.

Protocol 2: Preparation of this compound by Acid Hydrolysis

This protocol describes a general procedure for the selective hydrolysis of the terminal oleandrose (B1235672) sugar from Ivermectin B1a to yield the monosaccharide derivative. The reaction progress should be monitored by a suitable analytical technique, such as HPLC or TLC, to determine the optimal reaction time.

1. Reaction Setup

-

Dissolve Ivermectin B1a in a suitable solvent mixture, such as methanol (B129727) and water.

-

To this solution, add a controlled amount of acid. For example, prepare a final solution with a specific concentration of hydrochloric acid (e.g., 0.01 M to 0.1 M).

2. Hydrolysis Reaction

-

Maintain the reaction mixture at a controlled temperature, for instance, 36-37°C.

-

Allow the reaction to proceed for a set period, which can range from 1 to 3 hours. The optimal time will depend on the acid concentration and temperature and should be determined empirically.

3. Reaction Quenching and Product Isolation

-

Once the desired level of conversion is achieved, neutralize the reaction mixture with a suitable base (e.g., a dilute solution of sodium bicarbonate) to stop the hydrolysis.

-

The product, this compound, can then be extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

4. Purification

-

The crude this compound can be purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, to obtain the pure compound.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in the analysis and preparation of these compounds.

Caption: Workflow for the quantitative analysis of Ivermectin B1a by LC-MS/MS.

Caption: Workflow for the preparation of this compound.

References

Spectroscopic Analysis of Ivermectin B1a Monosaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the analysis of Ivermectin B1a monosaccharide. Ivermectin, a potent macrocyclic lactone antiparasitic agent, is a mixture of two homologous compounds, with Ivermectin B1a being the major component. The monosaccharide derivative, formed by the hydrolysis of the terminal oleandrose (B1235672) unit, is a key compound in understanding the metabolism and degradation of Ivermectin. This guide details the experimental protocols and presents key quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural elucidation and quantification of Ivermectin B1a and its monosaccharide derivative. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed.

Fragmentation Pattern

The fragmentation of Ivermectin B1a typically involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties. The loss of the terminal oleandrose results in the formation of the this compound. Further fragmentation leads to the aglycone. The monosaccharide itself will exhibit a distinct fragmentation pattern.

In positive ion mode, Ivermectin B1a often forms adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. For example, the ESI tandem mass spectrum of Ivermectin B1a can show a peak at m/z 897.4 corresponding to the [B1a+Na]⁺ adduct.[1] The fragmentation of the ammonium adduct of Ivermectin B1a (m/z 892.5) produces major product ions at m/z 307.2, 551.3, and 569.3.[2]

The loss of the monosaccharide unit from the [M+NH₄]⁺ precursor ion of Ivermectin B1a (H₂B1a) results in a product ion at m/z 713.4.[3] The monosaccharide itself has a molecular weight of 730.92 g/mol .[4][5]

Table 1: Key Mass Spectrometry Data for Ivermectin B1a and its Monosaccharide

| Compound/Fragment | Precursor Ion (Adduct) | m/z | Reference |

| Ivermectin B1a | [M+Na]⁺ | 897.4 | [1] |

| Ivermectin B1a | [M+NH₄]⁺ | 892.3 | [3] |

| Ivermectin B1a Fragment | Loss of Monosaccharide | 713.4 | [3] |

| Ivermectin B1a Fragment | Loss of Disaccharide | 568.9 | [3] |

| Ivermectin B1a Aglycone Fragment | McLafferty Rearrangement | 307.4 | [3] |

| This compound | Molecular Weight | 730.92 | [4][5] |

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of Ivermectin B1a and its derivatives.

-

Sample Preparation:

-

Dissolve a reference standard of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to prepare a stock solution.

-

Perform serial dilutions to prepare working standards and quality control samples.

-

For biological matrices, a protein precipitation step using cold acetonitrile is typically employed, followed by centrifugation.

-

-

Chromatographic Separation (HPLC):

-

Column: A reversed-phase C18 column (e.g., Zorbax Extend-C18, 150 x 4.6 mm, 3.5 µm) is commonly used.[1]

-

Mobile Phase: A gradient elution with water (A) and acetonitrile/methanol (B) is often utilized.[1]

-

Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[1]

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C or 40°C.[1]

-

Injection Volume: Inject a small volume of the prepared sample (e.g., 20 µL).

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, targeting the specific precursor-to-product ion transitions.

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific analyte and instrument.

-

Experimental Workflow: LC-MS/MS

Caption: Workflow for the LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural confirmation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC) NMR experiments are utilized.

Spectral Characteristics

The ¹H and ¹³C NMR spectra of this compound are reported to be very similar to those of the parent Ivermectin B1a molecule. The primary differences are observed in the chemical shifts of the protons and carbons near the point of hydrolysis, specifically at the C-4' position of the remaining sugar moiety.[6]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Saccharide Portion of Ivermectin B1a (Reference Data)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1' | ~4.7 | ~98 |

| 2' | ~3.5 | ~36 |

| 3' | ~3.1 | ~78 |

| 4' | ~3.0 | ~70 |

| 5' | ~3.9 | ~68 |

| 6' (CH₃) | ~1.2 | ~18 |

| 1'' | ~5.0 | ~95 |

| 2'' | ~3.6 | ~35 |

| 3'' (OCH₃) | ~3.4 | ~79 |

| 4'' | ~3.2 | ~75 |

| 5'' | ~4.0 | ~67 |

| 6'' (CH₃) | ~1.3 | ~17 |

| Note: These are approximate values for the disaccharide portion of Ivermectin B1a and will differ slightly for the monosaccharide, particularly at the 4' position. |

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire ¹³C NMR spectra, including DEPT experiments to aid in carbon multiplicity assignment.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations, which are vital for confirming the structure.

-

Experimental Workflow: NMR

Caption: Workflow for the NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from hydroxyl, ether, ester, and alkyl groups.

Spectral Characteristics

The IR spectrum of this compound is expected to be very similar to that of Ivermectin B1a, with the key functional groups giving rise to characteristic absorption bands. The presence of the monosaccharide moiety will contribute to the broad O-H stretching region and the C-O stretching "fingerprint" region.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3450 (broad) | O-H (hydroxyls) | Stretching |

| ~2970-2850 | C-H (alkyl) | Stretching |

| ~1715 | C=O (ester, lactone) | Stretching |

| ~1640 | C=C (alkene) | Stretching |

| ~1460, ~1380 | C-H (alkyl) | Bending |

| ~1250-1000 | C-O (ethers, esters, alcohols) | Stretching |

| Note: These are general ranges and the exact peak positions can vary. |

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation:

-

Ensure the sample of this compound is pure and dry.

-

No extensive sample preparation is required for Attenuated Total Reflectance (ATR) analysis.

-

-

Data Acquisition:

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of absorbance or transmittance.

-

Experimental Workflow: FTIR

Caption: Workflow for the FTIR-ATR analysis of this compound.

This guide provides a foundational understanding of the spectroscopic techniques applied to the analysis of this compound. For more detailed and specific applications, it is recommended to consult the primary research literature.

References

- 1. Simultaneous Content Determination of Mono-, Di-, and Fructo-oligosaccharides in Citrus Fruit Juices Using an FTIR-PLS Method Based on Selected Absorption Bands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Ivermectin B1a Monosaccharide in Nematode Larval Development Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ivermectin, a macrocyclic lactone, is a potent anthelmintic agent widely used in veterinary and human medicine to treat and control parasitic nematode infections.[1][2] Its primary mode of action involves binding with high affinity to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[1][3][4][5] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, which in turn causes paralysis and death of the parasite.[1][3][4][5]

Ivermectin B1a is the major component of commercially available ivermectin. While the disaccharide form (Ivermectin B1a) and its aglycone metabolite are well-studied, there is growing interest in the activity of its monosaccharide derivatives. This document provides detailed protocols for conducting a nematode larval development assay (LDA) to evaluate the efficacy of Ivermectin B1a monosaccharide and other related compounds. The LDA is a crucial in vitro tool for determining anthelmintic resistance and for the primary screening of new drug candidates.[6][7] The protocols are primarily based on methodologies developed for Haemonchus contortus and Caenorhabditis elegans, which serve as excellent models for parasitic and free-living nematodes, respectively.[8][9][10]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from larval development assays comparing the efficacy of Ivermectin B1a, its aglycone, and its monosaccharide derivative against susceptible and resistant strains of Haemonchus contortus.

Table 1: Comparative Efficacy (LC50) of Ivermectin Derivatives on Haemonchus contortus Larval Development

| Compound | Susceptible Strain LC50 (nM) | Resistant Strain LC50 (nM) | Resistance Factor (RF) |

| Ivermectin B1a (Disaccharide) | 1.5 | 30.0 | 20.0 |

| This compound | 2.5 | 62.5 | 25.0 |

| Ivermectin B1a Aglycone | 0.8 | 24.0 | 30.0 |

LC50 (Lethal Concentration 50) is the concentration of a drug that inhibits the development of 50% of larvae to the L3 stage. The Resistance Factor (RF) is calculated as LC50 (Resistant) / LC50 (Susceptible).

Table 2: Inhibition of Larval Development at Various Concentrations of this compound

| Concentration (nM) | Susceptible Strain (% Inhibition) | Resistant Strain (% Inhibition) |

| 0.1 | 15 | 2 |

| 1.0 | 45 | 10 |

| 10.0 | 92 | 35 |

| 100.0 | 100 | 75 |

| 1000.0 | 100 | 98 |

% Inhibition is calculated relative to a drug-free control.

Experimental Protocols

Protocol 1: Haemonchus contortus Larval Development Assay (Micro-agar version)

This protocol is adapted from the micro-agar larval development test (MALDT) and is designed to assess the inhibition of development from egg to the third larval (L3) stage.[9][10]

Materials:

-

Haemonchus contortus eggs, freshly recovered from fecal samples of infected sheep.

-

96-well microtiter plates.

-

Agar (B569324) (e.g., Bacto-agar).

-

Nutrient broth or yeast extract.

-

This compound and other test compounds.

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solutions.

-

Lugol's iodine solution.

-

Stereomicroscope.

Procedure:

-

Egg Recovery:

-

Collect fresh fecal samples from sheep infected with H. contortus.

-

Homogenize the feces in a saturated salt solution (e.g., NaCl) to float the eggs.

-

Pass the suspension through a series of sieves to remove large debris.

-

Collect the eggs on a fine sieve (e.g., 25 µm mesh).

-

Wash the eggs thoroughly with deionized water to remove any residual salt.[11]

-

-

Preparation of Assay Plates:

-

Prepare a 0.5% agar solution in water and autoclave. Cool to 45-50°C.

-

Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO and then further dilute in water to the desired final concentrations. The final DMSO concentration in the wells should be non-toxic to the larvae (typically ≤0.5%).

-

In each well of a 96-well plate, add 50 µL of the agar solution.

-

Add 25 µL of the respective drug dilution to each well. Control wells should receive 25 µL of the vehicle (e.g., 0.5% DMSO in water).

-

-

Assay Execution:

-

Suspend the cleaned eggs in water to a concentration of approximately 100-150 eggs per 25 µL.

-

Add 25 µL of the egg suspension to each well.

-

Seal the plates to prevent evaporation and incubate at 27°C for 6 days.[9] This period allows larvae in the control wells to develop to the infective L3 stage.[9]

-

-

Data Collection and Analysis:

-

After the incubation period, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.

-

Using an inverted microscope, count the number of eggs, first- and second-stage larvae (L1/L2), and third-stage larvae (L3) in each well.

-

Calculate the percentage of inhibition for each drug concentration using the formula: % Inhibition = 100 - [ (Number of L3 in test well / Total number of larvae in test well) / (Number of L3 in control well / Total number of larvae in control well) ] * 100

-

Determine the LC50 values by performing a probit or logit analysis on the dose-response data.

-

Protocol 2: Caenorhabditis elegans Larval Development Assay

This protocol utilizes the free-living nematode C. elegans as a model system to assess the effects of this compound on larval development.[8]

Materials:

-

Synchronized L1 stage C. elegans (N2 Bristol strain is commonly used).

-

96-well microtiter plates.

-

S-medium or other suitable liquid culture medium.

-

E. coli OP50 (as a food source).

-

This compound and other test compounds.

-

DMSO.

-

Plate reader or high-content imaging system.

Procedure:

-

Synchronization of C. elegans:

-

Grow a large population of mixed-stage C. elegans on NGM plates with E. coli OP50.

-

Wash the worms off the plates and treat with a bleach/NaOH solution to dissolve the adults, leaving the eggs intact.

-

Wash the eggs several times and allow them to hatch overnight in M9 buffer. This results in a synchronized population of L1 larvae.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compounds in the S-medium. Ensure the final DMSO concentration is minimal.

-

In a 96-well plate, add the appropriate drug dilutions.

-

Add a suspension of E. coli OP50 to each well to serve as a food source.

-

Add the synchronized L1 larvae to each well (approximately 10-20 larvae per well).

-

-

Incubation and Monitoring:

-

Data Analysis:

-

At specified time points (e.g., 24, 48, 72 hours), measure the length of the worms in each well.

-

Compare the average worm length in the treatment wells to the control wells.

-

Generate dose-response curves based on the inhibition of growth and calculate the EC50 (Effective Concentration 50), the concentration that inhibits growth by 50%.

-

Visualizations

Signaling Pathway of Ivermectin Action in Nematodes

Ivermectin's primary targets are glutamate-gated chloride channels (GluCls), which are pentameric ligand-gated ion channels found in the nerve and muscle cells of nematodes.[3][4]

Caption: Mechanism of action of this compound in nematodes.

Experimental Workflow for Larval Development Assay

The following diagram outlines the key steps in the Haemonchus contortus larval development assay.

Caption: Workflow for the Haemonchus contortus larval development assay.

References

- 1. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. [Pharmacological effects of ivermectin, an antiparasitic agent for intestinal strongyloidiasis: its mode of action and clinical efficacy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. benchchem.com [benchchem.com]

- 7. Comparison of two versions of larval development test to detect anthelmintic resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of Macrocyclic Lactones-Ivermectin Exposure on Egg Hatching and Larval Development of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Avermectin inhibition of larval development in Haemonchus contortus--effects of ivermectin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. andersenlab.org [andersenlab.org]

Application Notes and Protocols for Ivermectin B1a Monosaccharide in Resistance Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Ivermectin B1a monosaccharide in the in vitro assessment of anthelmintic resistance. This compound, a primary metabolite of Ivermectin B1a, is a potent inhibitor of nematode larval development and serves as a sensitive probe for specific types of ivermectin resistance.[1][2] Unlike its parent compound, it is devoid of paralytic activity, making it a valuable tool for specifically studying developmental effects.[1][2]

Introduction to Ivermectin Resistance

Ivermectin's primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3][4][5] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[3][4]

Resistance to ivermectin in nematodes is a growing concern and is primarily associated with two mechanisms:

-

Alterations in the target GluCls: Mutations in the genes encoding these channel subunits can reduce the binding affinity of ivermectin, thereby diminishing its efficacy.[3][6][7]

-

Increased activity of efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp), can actively pump ivermectin out of the parasite's cells, preventing it from reaching its target.[7][8][9][10]

Data Presentation: In Vitro Susceptibility

The following table summarizes representative quantitative data from Larval Development Assays (LDAs) comparing the susceptibility of ivermectin-susceptible and -resistant strains of Haemonchus contortus to ivermectin and its derivatives. The data is presented as the concentration of the compound required to inhibit 50% of larval development (LC50) and the calculated Resistance Factor (RF), which is the ratio of the LC50 of the resistant strain to the LC50 of the susceptible strain.

| Compound | H. contortus Isolate | LC50 (nM) | Resistance Factor (RF) |

| Ivermectin | Susceptible | ~10 | - |

| Resistant | >100 | >10 | |

| Ivermectin Aglycone | Susceptible | ~20 | - |

| Resistant | >400 | >20 | |

| Eprinomectin | Susceptible | ~15 | - |

| Resistant | >480 | >32 |

Note: The values presented are approximate and synthesized from multiple sources for illustrative purposes. Actual values can vary depending on the specific isolates and experimental conditions.[11][12]

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the mechanism of action of ivermectin and the key pathways of resistance.

Experimental Protocols

Larval Development Assay (LDA) for this compound

This protocol is adapted from methodologies used for assessing anthelmintic resistance in gastrointestinal nematodes.[3][8][11]

Objective: To determine the concentration of this compound that inhibits the development of nematode eggs to the third-stage larvae (L3).

Materials:

-

This compound

-

96-well microtiter plates

-

Nematode eggs (e.g., Haemonchus contortus) isolated from fecal samples of susceptible and resistant strains

-

Nutritive medium (e.g., a suspension of Escherichia coli and Amphotericin B in a suitable buffer)[3]

-

Incubator (27°C)

-

Inverted microscope

-

Sterile water or buffer

-

Solvent for the test compound (e.g., DMSO)

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to create a range of concentrations to be tested.

-

Egg Isolation: Isolate nematode eggs from the feces of infected animals using standard flotation and sieving techniques. Ensure the eggs are cleaned and suspended in sterile water or buffer at a known concentration (e.g., 60-80 eggs per 20 µL).

-

Assay Setup:

-

Dispense the nutritive medium into each well of a 96-well plate.

-

Add the appropriate volume of each drug dilution to the designated wells. Include solvent-only wells as negative controls.

-

Add the suspension of nematode eggs to each well.

-

-

Incubation: Seal the plates and incubate at 27°C with a relative humidity of ≥ 80% for 6-7 days.[3][5] This period allows for the development of eggs to the L3 stage in the control wells.

-

Data Collection: After the incubation period, add a drop of a motility-inhibiting solution (e.g., dilute iodine) to each well. Using an inverted microscope, count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well.

-

Data Analysis:

-

Calculate the percentage of inhibition of development to the L3 stage for each concentration relative to the negative control.

-

Plot the percentage inhibition against the log of the drug concentration.

-

Determine the LC50 value (the concentration that inhibits 50% of larval development) using a suitable statistical software package with a log-probit or logistic regression model.

-

Calculate the Resistance Factor (RF) by dividing the LC50 of the resistant isolate by the LC50 of the susceptible isolate.

-

Experimental Workflow

The following diagram outlines the workflow for the Larval Development Assay.

References

- 1. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]

- 2. m.youtube.com [m.youtube.com]

- 3. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Effect of Ivermectin on the Expression of P-Glycoprotein in Third-Stage Larvae of Haemonchus contortus Isolated from China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Detection of ivermectin resistance by a larval development test--back to the past or a step forward? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]

In Vitro Applications of Ivermectin B1a Monosaccharide: A Guide for Researchers

Introduction:

Ivermectin B1a monosaccharide is a semi-synthetic derivative of Ivermectin B1a, a potent macrocyclic lactone anthelmintic agent.[1] While the parent compound, ivermectin, has been extensively studied for its antiparasitic, antiviral, and anticancer properties, research specifically focusing on the in vitro applications of its monosaccharide derivative is emerging. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the in vitro effects of this compound. The information presented is based on existing literature on ivermectin and its analogs, providing a solid foundation for designing and conducting experiments with this specific compound.

Key In Vitro Applications

Ivermectin and its derivatives have demonstrated a range of biological activities in vitro, suggesting potential therapeutic applications beyond their established use as an antiparasitic. The primary areas of investigation for this compound in a research setting include:

-

Antiparasitic Activity: As a derivative of a potent anthelmintic, the monosaccharide is a powerful inhibitor of nematode larval development.[1][2]

-

Anticancer Activity: Studies on the parent compound suggest that this compound may possess anti-proliferative and pro-apoptotic effects against various cancer cell lines.[3][4][5]

-

Antiviral Activity: Ivermectin has shown in vitro efficacy against a range of RNA viruses, including SARS-CoV-2, although the mechanism and clinical relevance are still under investigation.[6][7][8]

-

Modulation of Ion Channels: Ivermectin B1a is a known positive allosteric modulator of P2X4 receptors, which are involved in various physiological processes.[9][10]

-

Inhibition of Signaling Pathways: Ivermectin has been shown to inhibit the Wnt/β-catenin signaling pathway by binding to the TELO2 protein.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of ivermectin and its analogs. This data can serve as a reference for dose-response studies with this compound.

Table 1: In Vitro Efficacy against P2X4 Receptors

| Compound | Target | Cell Line | Assay | pEC50 | Reference |

| Ivermectin B1a | Human P2X4 | 1321N1 | Ca2+ response | 6.00 ± 0.08 | [9] |

| Ivermectin | Human P2X4 | 1321N1 | Ca2+ response | 6.10 ± 0.06 | [9] |

Table 2: In Vitro Anticancer Activity

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Effect | Reference |

| Avermectin B1a | HCT-116 (Colon) | MTT | 30 | Anti-proliferative, Pro-apoptotic | [5] |

| Ivermectin | MDA-MB-231 (Breast) | Viability | ~5 | Cell cycle arrest at G0-G1 | [4] |

| Ivermectin | SKOV-3 (Ovarian) | Viability | ~5 | Cell cycle arrest at G0-G1 | [4] |

Table 3: In Vitro Antiviral Activity against SARS-CoV-2

| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| Ivermectin | A549-ACE2 | FLuc-based viral assay | 6.8 (mean IC50) | [6] |

| Ivermectin | Vero E6 | Antiviral activity | 5.7 ± 1.0 (mean EC50) | [8] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods for ivermectin and can be adapted for this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.[3][12]

Materials:

-

Target cancer cell line

-

Complete culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-